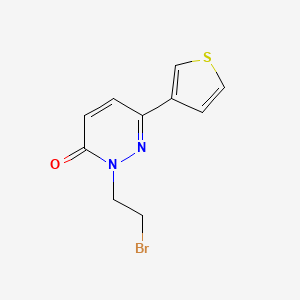

2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

Description

Chemical Structure and Key Features 2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a bromoethyl group at position 2 and a thiophen-3-yl group at position 4. The thiophene ring contributes electron-rich aromaticity, which may influence intermolecular interactions and biological activity.

For example, describes alkylation of pyridazinone derivatives using halides under basic conditions (K₂CO₃ in acetone), a method likely applicable to introducing the bromoethyl group . Similarly, outlines multi-step protocols for functionalizing dihydropyridazinones, suggesting that the thiophene substituent could be introduced via Suzuki-Miyaura coupling or similar cross-coupling reactions.

Properties

IUPAC Name |

2-(2-bromoethyl)-6-thiophen-3-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c11-4-5-13-10(14)2-1-9(12-13)8-3-6-15-7-8/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFNABBTIWQQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1C2=CSC=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the bromination of an ethyl group followed by the introduction of a thiophene ring. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one exhibit anticonvulsant properties. Research has shown that derivatives of thiophene-containing dihydropyridazinones can effectively inhibit seizures in animal models. These compounds were evaluated using various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, demonstrating significant protective effects against induced seizures .

Analgesic Effects

In addition to anticonvulsant properties, derivatives of this compound have been investigated for their analgesic effects. Studies have reported that certain thiophene derivatives can alleviate pain in models of neuropathic pain and inflammatory pain. The analgesic activity was assessed through formalin tests and other pain models, showing promising results that warrant further exploration for clinical applications in pain management .

Antitumor Activity

The potential antitumor effects of thiophene-based compounds have also been explored. Research indicates that these compounds may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects are being studied to understand how modifications to the thiophene ring influence anticancer activity .

Case Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant activity of thiophene derivatives, a specific derivative demonstrated an effective dose-dependent response in MES and PTZ models. The compound showed a protective index comparable to established anticonvulsants such as valproic acid, indicating its potential as a new therapeutic agent for epilepsy .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of thiophene derivatives revealed that certain modifications significantly enhanced pain relief in neuropathic pain models. The study utilized both behavioral assays and biochemical markers to assess efficacy, providing robust evidence for the analgesic potential of these compounds .

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions, while the dihydropyridazinone core can modulate biological pathways. These interactions can lead to the inhibition or activation of specific enzymes or receptors, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The dihydropyridazinone scaffold is highly modular, with substituents dictating reactivity, solubility, and crystallinity. Below is a comparative analysis of key analogs:

Crystallographic and Conformational Analysis

- Planarity of the Core: highlights that the dihydropyridazinone core in analogs is nearly planar (interplanar angle: 3.69° between benzimidazole and pyridazinone), promoting stacking interactions . The thiophene substituent in the target compound may adopt a similar planar orientation, facilitating crystal packing.

- Hydrogen Bonding: Analogs like the benzimidazole derivative exhibit N–H···O hydrogen bonds (N1–H1···O2 and N4–H4···O1), critical for stabilizing crystal lattices . The bromoethyl group in the target compound lacks H-bond donors but may participate in van der Waals interactions.

Notes and Limitations

Data Gaps : Direct crystallographic or biological data for the target compound are absent in the evidence. Properties are inferred from analogs.

Synthetic Assumptions : Proposed synthetic routes are based on methods for structurally related compounds (e.g., alkylation in , functionalization in ) .

Biological Activity

The compound 2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one is a novel derivative in the pyridazine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticonvulsant, and analgesic effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a bromine atom, a thiophene ring, and a dihydropyridazine moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridazine derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against a range of pathogens. For instance:

- Bacterial Inhibition : Compounds with similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : Some derivatives exhibited antifungal properties with MIC values comparable to standard antifungal agents .

Anticonvulsant Activity

The anticonvulsant properties of pyridazine derivatives are particularly noteworthy. In vivo studies using the maximal electroshock (MES) model indicated that similar compounds could significantly reduce seizure activity:

- Seizure Models : Compounds were evaluated in acute seizure models showing promising results with a reduction in seizure duration and frequency .

Analgesic Activity

The analgesic effects of this compound have been inferred from studies on related compounds:

- Pain Models : In formalin-induced pain models, derivatives have shown significant analgesic effects with pain scores reduced by up to 60% compared to control groups .

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyridazine derivatives revealed that modifications at the thiophene position enhanced antibacterial activity. The compound exhibited an MIC of 20 µg/mL against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Study 2: Anticonvulsant Screening

In a controlled study, various pyridazine derivatives were tested for their anticonvulsant properties. The results indicated that compounds with similar substitutions as this compound showed significant protective effects against seizures induced by pentylenetetrazole .

Summary Table of Biological Activities

| Activity Type | Effect | MIC/ED50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | 15 - 30 µg/mL |

| Antifungal | Comparable to standard antifungals | Varies (specific data needed) |

| Anticonvulsant | Significant reduction in seizure activity | ED50 ~ 15 mg/kg |

| Analgesic | Pain reduction in formalin model | Pain score reduction ~60% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.